molecular formula C7H11N3O B8740967 2-Methoxy-4,6-dimethylpyrimidin-5-amine CAS No. 1173984-10-5

2-Methoxy-4,6-dimethylpyrimidin-5-amine

Cat. No.: B8740967
CAS No.: 1173984-10-5
M. Wt: 153.18 g/mol
InChI Key: VGNLULREMZSULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-dimethylpyrimidin-5-amine is a substituted pyrimidine derivative characterized by a methoxy group at position 2, methyl groups at positions 4 and 6, and an amine at position 5. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

CAS No.

1173984-10-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-4,6-dimethylpyrimidin-5-amine

InChI

InChI=1S/C7H11N3O/c1-4-6(8)5(2)10-7(9-4)11-3/h8H2,1-3H3

InChI Key

VGNLULREMZSULK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:

Compound Name Substituents Key Properties/Applications Differentiating Factors
2-Methoxy-4,6-dimethylpyrimidin-5-amine 2-OCH₃, 4-CH₃, 6-CH₃, 5-NH₂ Likely intermediate for pharmaceuticals; methyl groups enhance lipophilicity. Unique substitution pattern (methoxy at C2, methyl at C4/C6).
4,6-Dimethylpyrimidin-5-amine 4-CH₃, 6-CH₃, 5-NH₂ Medical intermediate; lacks methoxy group. Absence of C2 methoxy reduces steric hindrance and electronic effects.
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ Crystal structure with Cl···N interactions; used in crystallography studies. Chlorine substituents increase reactivity and melting point (313–315 K) .
2-Methyl-4,6-dichloro-5-aminopyrimidine 2-CH₃, 4-Cl, 6-Cl, 5-NH₂ Intermediate for moxonidine HCl; Cl groups enable nucleophilic substitutions. Chlorine atoms enhance electrophilicity compared to methyl groups .
4-Methoxy-2-methylpyrimidin-5-amine 4-OCH₃, 2-CH₃, 5-NH₂ High structural similarity (98%); potential isomer. Methoxy at C4 instead of C2 alters electronic distribution and binding affinity .
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ Pharmaceutical intermediate; Cl substituent facilitates functionalization. Chlorine at C4 increases polarity and reactivity compared to methyl .

Key Research Findings

In contrast, chloro substituents (e.g., in 4,6-dichloro analogs) enhance electrophilicity, favoring nucleophilic aromatic substitution . Methyl groups at C4 and C6 contribute to steric bulk, which may influence binding interactions in drug-receptor complexes compared to smaller substituents like hydrogen or halogens .

Crystallographic Behavior :

  • Compounds like 4,6-Dichloro-5-methoxypyrimidine exhibit strong Cl···N interactions (3.094–3.100 Å), forming 3D frameworks . In contrast, methyl and methoxy groups in this compound likely lead to weaker van der Waals interactions, resulting in lower melting points.

Synthetic Utility :

  • This compound can be synthesized via methods similar to those for 5-bromo-2-chloro-N-arylpyrimidines, involving nucleophilic displacement or coupling reactions . Its methyl groups simplify purification compared to halogenated analogs, which often require rigorous chromatographic separation .

Pharmacological Relevance :

  • Structural analogs like N-(imidazolidin-2-ylidene)-4,6-dimethoxy-2-methylpyrimidin-5-amine (moxonidine impurity) highlight the role of pyrimidine amines in antihypertensive agents . The target compound’s substitution pattern may optimize metabolic stability and bioavailability.

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